Pentan-2-yl 2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentan-2-yl 2-methylbutanoate: is an organic compound with the molecular formula C10H20O2 . It is also known by its systematic name, Butanoic acid, 2-methyl-, 1-methylbutyl ester . This compound is part of the ester family, which are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentan-2-yl 2-methylbutanoate can be synthesized through the esterification reaction between 2-methylbutanoic acid and pentan-2-ol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Pentan-2-yl 2-methylbutanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Pentan-2-ol and 2-methylbutanoic acid.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Pentan-2-yl 2-methylbutanoate has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and in the production of various consumer products.
Wirkmechanismus
The mechanism of action of pentan-2-yl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-pentyl isovalerate:
Ethyl 2-methylbutanoate: Another ester with a similar structure but different alkyl groups.
Uniqueness: Pentan-2-yl 2-methylbutanoate is unique due to its specific combination of the pentan-2-yl and 2-methylbutanoate groups, which confer distinct chemical and physical properties. Its specific structure results in unique reactivity and applications compared to other similar esters.
Eigenschaften
CAS-Nummer |
57966-40-2 |
---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
pentan-2-yl 2-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-9(4)12-10(11)8(3)6-2/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
RLWCFLMRRZXREL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=O)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.